molecular formula C4H8Cl2O3 B15195262 Acetaldehyde, chloro-, hemihydrate CAS No. 6058-19-1

Acetaldehyde, chloro-, hemihydrate

Cat. No.: B15195262
CAS No.: 6058-19-1
M. Wt: 175.01 g/mol
InChI Key: ICJYBWMKWKROSO-UHFFFAOYSA-N
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Description

Acetaldehyde, chloro-, hemihydrate (CAS synonyms: 2-chloroacetaldehyde, 2-chloroethanal, α-chloroacetaldehyde) is the hemihydrate form of 2-chloroacetaldehyde, with the chemical formula Cl-CH₂-CHO·0.5H₂O . It is formed in dilute aqueous solutions under acidic conditions, as evidenced by nuclear magnetic resonance (NMR) studies showing sharp methyl doublet signals even at elevated hydrochloric acid concentrations (0.02–0.20 M) . This stability contrasts with unsubstituted acetaldehyde hydrate, whose NMR signals collapse at lower acid concentrations (~0.06 M HCl), suggesting stronger hydration kinetics or structural resilience in the chloro-substituted derivative . Historically, hemihydrates of aliphatic aldehydes, such as n-heptanal and acetaldehyde, have been documented, with Colles (early 20th century) likely isolating acetaldehyde hemihydrate at low temperatures (−95°C) .

Properties

CAS No.

6058-19-1

Molecular Formula

C4H8Cl2O3

Molecular Weight

175.01 g/mol

IUPAC Name

2-chloroacetaldehyde;hydrate

InChI

InChI=1S/2C2H3ClO.H2O/c2*3-1-2-4;/h2*2H,1H2;1H2

InChI Key

ICJYBWMKWKROSO-UHFFFAOYSA-N

Canonical SMILES

C(C=O)Cl.C(C=O)Cl.O

Origin of Product

United States

Mechanism of Action

Chloroacetaldehyde is a highly electrophilic reagent and a potent alkylating agent. It reacts with macromolecules, leading to its genotoxic and irritant effects. The compound’s aldehyde group facilitates nucleophilic addition reactions, while the chloromethyl group enables nucleophilic substitutions .

Comparison with Similar Compounds

Dichloroacetaldehyde Hydrate

Structure and Hydration: Dichloroacetaldehyde hydrate (C(=O)C(Cl)Cl·H₂O) is a 1:1 hydrate with two chlorine substituents on the alpha carbon, compared to the mono-chloro and hemihydrate (0.5:1 H₂O) structure of acetaldehyde, chloro-, hemihydrate . Reactivity and Stability: The dichloro derivative’s higher chlorine content may increase electron-withdrawing effects, altering reactivity in nucleophilic additions or oxidation. Toxicity: Chloro-substituted aldehydes generally exhibit higher toxicity than unsubstituted analogs. While β-chloro substitution in cinnamaldehyde derivatives increases toxicity due to steric hindrance, α-chloro substitution in 2-chloroacetaldehyde may enhance reactivity toward biomolecules, though specific LD₅₀ data remain unquantified .

Acetaldehyde Hemihydrate (Unsubstituted)

Hydrate Stability : Unsubstituted acetaldehyde hemihydrate (CH₃CHO·0.5H₂O) collapses under mild acidic conditions (0.06 M HCl), whereas the chloro derivative remains stable up to 0.20 M HCl. This difference highlights the stabilizing influence of chlorine substitution on the hydrate structure .
Physical Properties : Hemihydrates of aliphatic aldehydes (e.g., n-decanal) melt between −40°C and 25°C, though exact data for chloroacetaldehyde hemihydrate are unreported .

Formaldehyde and Other Aldehydes

Toxicity and Carcinogenicity: Formaldehyde (Group 1 carcinogen) and acetaldehyde (Group 2B) are more extensively studied. Chloroacetaldehyde’s toxicity profile is less defined but likely exceeds acetaldehyde’s due to chlorine’s electrophilic enhancement . Flammability: Low-molecular-weight aldehydes (e.g., formaldehyde, acetaldehyde) are highly flammable. Chloro substitution may reduce flammability by acting as a flame retardant, though this remains untested for chloroacetaldehyde hemihydrate .

Acetaldehyde Sodium Bisulfite Hemihydrate

Applications : This derivative (CH₃CH(OH)SO₃Na·0.5H₂O) is used to generate pure acetaldehyde and in organic synthesis. Its hemihydrate form demonstrates stability in aqueous solutions, contrasting with the parent compound’s volatility .

Data Tables

Table 1: Structural and Functional Comparison of Selected Aldehydes

Compound Structure Hydrate Ratio Substituents Stability in HCl Toxicity Insight Applications
This compound Cl-CH₂-CHO·0.5H₂O 0.5:1 Mono-Cl Stable up to 0.20 M Likely high Synthesis intermediates
Dichloroacetaldehyde hydrate Cl₂C-CHO·H₂O 1:1 Di-Cl Not reported Higher (theoretical) Unspecified
Acetaldehyde hemihydrate CH₃CHO·0.5H₂O 0.5:1 None Collapses at 0.06 M Moderate Industrial processes
Formaldehyde HCHO None High (Group 1) Disinfectants, resins

Table 2: Hemihydrate Variants and Formation Conditions

Hemihydrate Type Formation Condition Crystal Characteristics Relevance to Chloroacetaldehyde
α-Hemihydrate High H₂O vapor pressure, acidic Equigranular, decussate aggregates Likely form in aqueous HCl
β-Hemihydrate Dry conditions, vacuum Inequigranular, porous Unlikely under experimental conditions

Research Findings and Implications

  • Toxicity Mechanisms : While β-chloro substitution in aromatic aldehydes increases toxicity via steric hindrance, α-chloro substitution in aliphatic aldehydes may enhance electrophilicity, promoting DNA or protein adduct formation .
  • Industrial Relevance : Hemihydrate forms (e.g., sodium bisulfite derivative) are critical in synthesis, offering controlled release of reactive aldehydes .

Chemical Reactions Analysis

Nucleophilic Substitution and Addition Reactions

The α-chlorine atom and carbonyl group enable dual reactivity:

  • Nucleophilic substitution : The chlorine is displaced by nucleophiles (e.g., amines, thiols) due to the electron-withdrawing carbonyl group .

  • Carbonyl addition : Nucleophiles (e.g., water, alcohols) add to the electrophilic carbonyl carbon, forming hydrates or hemiacetals .

Example : Reaction with thiourea forms 2-aminothiazoles, a precursor to sulfathiazole:

ClCH2CHO+NH2CSNH2C3H5N3S[1][6]\text{ClCH}_2\text{CHO} + \text{NH}_2\text{CSNH}_2 \rightarrow \text{C}_3\text{H}_5\text{N}_3\text{S} \quad[1][6]

Condensation and Cyclization Reactions

Chloroacetaldehyde’s bifunctionality drives heterocycle formation:

  • Aldol condensation : Forms α,β-unsaturated aldehydes (e.g., trans-but-2-enal) .

  • Pharmaceutical synthesis : Serves as a building block for:

    • Altizide and polythiazide (diuretics) .

    • Brotizolam and ciclotizolam (benzodiazepines) .

Mechanism : Cyclization with amines or thiols under basic/acidic conditions yields fused imidazole or thiazole rings .

Alkylation and DNA Adduct Formation

Chloroacetaldehyde alkylates nucleobases, forming mutagenic adducts:

  • Reaction with adenosine : Produces 1,N⁶-ethenoadenosine (cyclic imidazole derivative) .

  • Reaction with cytidine : Forms 3,N⁴-ethenocytidine, linked to genotoxicity .

NucleobaseAdduct StructureBiological Impact
Adenosine1,N⁶-ethenoadenosineMutagenic lesions
Cytidine3,N⁴-ethenocytidineDNA crosslinking

Enzymatic Oxidation and Metabolism

In vivo, chloroacetaldehyde undergoes enzymatic oxidation:

ClCH2CHO+NAD++H2OClCH2COOH+NADH+H+[6]\text{ClCH}_2\text{CHO} + \text{NAD}^+ + \text{H}_2\text{O} \rightarrow \text{ClCH}_2\text{COOH} + \text{NADH} + \text{H}^+ \quad[6]

Key enzymes :

  • Aldehyde dehydrogenase (ALDH3A2) : Catalyzes conversion to chloroacetic acid .

  • Glutathione conjugation : Forms S-(carboxymethyl)cysteine, a detoxification pathway .

Environmental Degradation and Stability

  • Hydrolysis : Rapid in aqueous media, forming stable hydrates .

  • Photolysis/oxidation : Resistant to atmospheric oxidation, with a half-life of ~2 days in water .

  • Biodegradation : Microbial metabolism yields chloroethanol and chloroacetic acid .

Industrial and Prebiotic Relevance

  • Prebiotic chemistry : Analogous to acetaldehyde, it may participate in aldol condensations to form complex organic molecules under early Earth conditions .

  • Pharmaceutical intermediates : Critical for synthesizing thiazide diuretics and benzodiazepines .

Q & A

Basic Research Questions

Q. How can chloroacetaldehyde hemihydrate formation be characterized under varying hydrochloric acid concentrations?

  • Methodological Approach : Use nuclear magnetic resonance (NMR) spectroscopy to monitor methyl group splitting patterns in acetaldehyde solutions. At low HCl concentrations (0.02–0.20 M), observe sharp doublets at δ 8.6 ppm, indicative of hemihydrate stability. Compare experimental spectra with theoretical models to confirm reversible hydration dynamics. Collapse of doublets at higher acid concentrations (e.g., 1 M HCl) suggests destabilization of the hemihydrate structure .

Q. What spectroscopic techniques are suitable for identifying chloroacetaldehyde hemihydrate in aqueous solutions?

  • Methodological Approach : Employ 1^1H-NMR and infrared (IR) spectroscopy. Key NMR signals include a sharp doublet at δ 8.6 ppm for the hemihydrate methyl group, distinct from free acetaldehyde (δ 9.5–10.0 ppm). IR analysis of O–H stretching (3200–3600 cm1^{-1}) and C=O vibrations (~1700 cm1^{-1}) can differentiate hydrated and non-hydrated forms .

Q. What are the primary health hazards associated with chloroacetaldehyde hemihydrate in laboratory settings?

  • Methodological Approach : Conduct cytotoxicity assays using mammalian cell lines (e.g., FACS-based sensitivity tests). Expose cells to graded concentrations (0–10 mM) for 30–60 minutes, followed by colony-forming assays. Measure DNA damage via comet assays or homologous recombination repair analysis, as acetaldehyde derivatives are known to form DNA adducts and crosslinks .

Advanced Research Questions

Q. How can regression analysis improve quantitative determination of hemihydrate content in complex mixtures?

  • Methodological Approach : Collect 75+ datasets pairing hemihydrate content (via complexometric titration) with physicochemical properties (e.g., setting time in gypsum blends). Apply linear regression models to correlate variables, ensuring R2^2 > 0.95. Validate with X-ray fluorescence (XRF) or thermogravimetric analysis (TGA) to confirm accuracy .

Q. How to resolve contradictions in metabolic studies where acetaldehyde peaks precede ethanol in pharmacokinetic data?

  • Methodological Approach : Investigate non-enzymatic pathways, such as microbial acetaldehyde production in upper airways. Design controlled trials with breath gas chromatography to exclude pre-existing ethanol contamination. Use physiologically-based pharmacokinetic (PBPK) models to simulate absorption delays, accounting for inter-subject variability (e.g., ALDH2 polymorphisms) .

Q. What experimental designs address reversibility of acetaldehyde condensation products in oxidation studies?

  • Methodological Approach : Use isotopic labeling (13^{13}C-acetaldehyde) to track reversible binding with nucleophiles (e.g., SO2_2, thiols). Employ HPLC-MS to quantify free vs. bound forms. Kinetic studies under varying pH/temperature conditions can reveal equilibrium constants for adduct formation/dissociation .

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